molecular formula C13H11N3O B017688 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 914918-69-7

1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Cat. No.: B017688
CAS No.: 914918-69-7
M. Wt: 225.25 g/mol
InChI Key: PDYMCBRGMDRAPX-UHFFFAOYSA-N
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Description

Glyburide potassium salt, also known as glibenclamide potassium salt, is a sulfonylurea compound primarily used in the treatment of type 2 diabetes mellitus. It functions by stimulating the release of insulin from pancreatic beta cells, thereby helping to control blood glucose levels. This compound is particularly useful for patients who cannot be managed with first-line therapies such as metformin .

Scientific Research Applications

Glyburide potassium salt has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyburide potassium salt involves the reaction of glyburide with potassium hydroxide. Glyburide itself is synthesized through a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanol to form an intermediate, which is then reacted with cyclohexyl isocyanate and benzenesulfonyl chloride to yield glyburide .

Industrial Production Methods: Industrial production of glyburide potassium salt typically involves large-scale synthesis of glyburide followed by its conversion to the potassium salt form. This conversion is achieved by reacting glyburide with a stoichiometric amount of potassium hydroxide in an appropriate solvent, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: Glyburide potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Glyburide potassium salt exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion. The primary molecular target is the sulfonylurea receptor 1 (SUR1) subunit of the K_ATP channel .

Comparison with Similar Compounds

Uniqueness of Glyburide Potassium Salt: Glyburide potassium salt is unique due to its high potency and long duration of action. It is also known for its ability to form stable complexes with various excipients, enhancing its solubility and bioavailability. Additionally, glyburide has been shown to have cardioprotective effects in certain conditions, which is not commonly observed with other sulfonylureas .

Properties

IUPAC Name

1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399990
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120889-04-5
Record name 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Reactant of Route 2
Reactant of Route 2
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Reactant of Route 3
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Reactant of Route 4
Reactant of Route 4
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Reactant of Route 5
Reactant of Route 5
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Reactant of Route 6
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

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